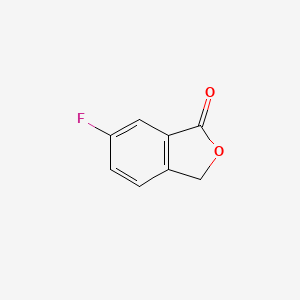

6-fluoro-3H-isobenzofuran-1-one

Übersicht

Beschreibung

6-Fluoro-3H-isobenzofuran-1-one is a fluorinated derivative of isobenzofuran-1-one, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom in the molecular structure enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-fluoro-3H-isobenzofuran-1-one involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant. This environmentally benign procedure does not require a catalyst and can be completed in a single step . Another method involves the [4 + 2] cycloaddition of dienes with suitable fluorinated precursors, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using molecular oxygen or hydrogen peroxide in subcritical water. These methods are favored for their efficiency, cost-effectiveness, and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form isobenzofuran-1,3-dione derivatives.

Reduction: Reduction reactions can yield dihydroisobenzofuran derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

Oxidation: Isobenzofuran-1,3-dione derivatives.

Reduction: Dihydroisobenzofuran derivatives.

Substitution: Various substituted isobenzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3H-isobenzofuran-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-fluoro-3H-isobenzofuran-1-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-3H-isobenzofuran-1-one can be compared with other similar compounds such as:

Isobenzofuran-1-one: Lacks the fluorine atom, resulting in different reactivity and biological activity.

3-Benzylideneisobenzofuran-1-one: Known for its potent antioxidant and antiplatelet activities.

4,6-Dihydroxy-5-methoxy-7-methylphthalide: A naturally occurring derivative with significant antioxidant properties.

The presence of the fluorine atom in this compound makes it unique, as it enhances the compound’s reactivity and potential biological activity compared to its non-fluorinated counterparts .

Biologische Aktivität

Overview

6-Fluoro-3H-isobenzofuran-1-one is a fluorinated derivative of isobenzofuran-1-one, known for its diverse applications in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom enhances its reactivity and potential biological activities, making it a compound of significant interest in various scientific fields, particularly in pharmacology and biochemistry.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been noted for its potential anti-tumor , antibacterial , antioxidative , and anti-viral properties, which are characteristic of many benzofuran derivatives.

Target Interactions

- Enzyme Modulation : This compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions can result in the inhibition or modulation of these enzymes, affecting metabolic pathways and the bioavailability of other compounds.

- Cell Signaling Pathways : It influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. Notably, it can alter the expression of genes involved in oxidative stress responses and apoptosis, impacting cell proliferation and survival.

Cellular Effects

Research indicates that this compound has profound effects on cellular processes:

- Gene Expression : The compound can modulate gene expression by interacting with transcription factors and regulatory proteins.

- Kinase Activity : It has been observed to inhibit certain kinases involved in cell signaling, leading to altered phosphorylation states of target proteins.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability and degradation of this compound have been crucial for understanding its long-term effects on cellular function. While it remains stable under standard conditions, prolonged exposure may lead to degradation and decreased efficacy.

Research Applications

This compound has several applications in scientific research:

- Organic Synthesis : Used as a building block for complex organic molecules.

- Antioxidant Studies : Investigated for its potential as an antioxidant agent.

- Pharmaceutical Development : Explored for therapeutic properties including anti-tumor and anti-inflammatory activities .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

The presence of the fluorine atom in this compound enhances its reactivity compared to non-fluorinated counterparts, contributing to its unique biological activities .

Case Studies and Research Findings

Recent studies have focused on the antioxidant and antiplatelet activities of benzofuran derivatives. For instance, a study highlighted that certain derivatives exhibited potent antiplatelet activity comparable to aspirin. The structure-based design of these compounds suggests that modifications could enhance their therapeutic profiles .

In vitro testing has shown that some derivatives possess IC50 values indicating their effectiveness as antioxidants. For example, the unsubstituted version demonstrated an IC50 value of 14.38 ± 0.09 μg/mL, while other modified versions showed improved potency .

Eigenschaften

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVIFOWOOZXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457515 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23932-84-5 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.